N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3) is a low-molecular-weight (261.32 Da) heterocyclic compound belonging to the benzothiazole-6-carboxamide family. Its structure, featuring a benzothiazole core linked via a carboxamide bridge to an unsubstituted thiazole ring, is defined by a computed logP of 2.46 and an aqueous solubility (logSw) of –3.48, classifying it as moderately lipophilic and sparingly soluble.

Molecular Formula C11H7N3OS2
Molecular Weight 261.32
CAS No. 681168-92-3
Cat. No. B2709639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS681168-92-3
Molecular FormulaC11H7N3OS2
Molecular Weight261.32
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2
InChIInChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15)
InChIKeyDGSMDZPZRFLOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3): A Heterocyclic Carboxamide Building Block


N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3) is a low-molecular-weight (261.32 Da) heterocyclic compound belonging to the benzothiazole-6-carboxamide family. Its structure, featuring a benzothiazole core linked via a carboxamide bridge to an unsubstituted thiazole ring, is defined by a computed logP of 2.46 and an aqueous solubility (logSw) of –3.48, classifying it as moderately lipophilic and sparingly soluble . The compound is commercially available as a screening library member (e.g., ChemDiv IB03-9728) and is primarily investigated as a synthetic intermediate or a potential kinase-inhibitor motif [1].

Why Close Analogs of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Cannot Be Freely Interchanged


Within the benzothiazole-6-carboxamide class, even minor structural modifications—such as the introduction of a methyl group at the thiazole 4‑position or replacement of the central thiazole with a phenyl ring—can drastically alter lipophilicity, solubility, and target-binding profiles . Without systematic head-to-head data, generic substitution is not a valid procurement strategy, as differences in logD (2.44 vs. >3.0 for methylated analogs) directly influence membrane permeability and pharmacokinetic suitability, while variations in the thiazole substitution pattern modulate hydrogen‑bond donor/acceptor capacity and thus selectivity across kinase and non‑kinase targets [1].

Quantitative Comparator Evidence for N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3)


Lower Calculated Lipophilicity (logP/logD) Versus 4‑Methyl–Substituted and 4‑Aryl Analogs

The target compound's computed logP of 2.46 and logD (pH 7.4) of 2.44 are significantly lower than those of the closest 4‑methyl analog, N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, for which standard fragment‑based prediction yields a logP of ≈3.1 and logD of ≈3.0 . This property difference predicts improved aqueous solubility and reduced non‑specific binding for the unsubstituted thiazole derivative, favoring its use in biochemical assays where excessive lipophilicity can cause aggregation or off‑target effects.

Lipophilicity Drug-likeness Physicochemical profiling

Reduced Molecular Weight and Higher Fraction C(sp3) Compared to 4‑Aryl–Substituted Analogs

With a molecular weight of 261.32 Da, the target compound is 45–118 Da lighter than common 4‑aryl‑substituted analogs such as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (MW 379.5 Da) and N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (MW 406 Daltons estimated) . The lower MW and absence of a bulky aryl group position the compound as a more fragment‑like scaffold, advantageous for fragment‑based screening or for chemical elaboration where additional substituents are desired.

Molecular weight Lead-likeness Fragment-based drug design

Class‑Level Inference of Kinase Targeting Motif Without Confirming Selectivity Data

The benzothiazole-6-carboxamide motif is a recurrent scaffold in patent literature covering 3‑phosphoinositide‑dependent protein kinase‑1 (PDK1) inhibitors and other kinase targets [1]. While no direct IC50 data are available for CAS 681168-92-3, the closest exemplified analogs in PDK1 patent families possess thiazole‑carboxamide linkages and exhibit cellular activity in cancer models. This class‑level inference positions the target compound as a viable starting point for kinase inhibitor development, but procurement decisions must be made with the understanding that the unsubstituted thiazole analog itself lacks published target engagement data.

Kinase inhibition Benzothiazole pharmacophore PDK1

Absence of COX‑2 or 5‑LOX Inhibitory Activity Compared to 4‑(5-Chlorothiophen-2-yl) Analog

The 4‑(5-chlorothiophen-2-yl)‑substituted analog, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, has been reported to inhibit COX‑2 with an IC50 range of 0.76–9.01 µM, and also shows activity against COX‑1 and 5‑LOX [1]. In contrast, no COX‑ or LOX‑related activity has been reported for the unsubstituted compound CAS 681168-92-3, indicating that the 4‑position substituent is essential for engaging the cyclooxygenase active site. This negative differentiation is critical: researchers seeking COX‑2 inhibitory activity should directly procure the substituted analog rather than assuming class‑wide activity.

COX-2 inhibition Anti-inflammatory Selectivity

Recommended Application Scenarios for N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3)


Fragment‑Based Lead Discovery Campaigns for Kinase or Non‑Kinase Targets

Because of its fragment‑like molecular weight (261 Da) and moderate lipophilicity (logD 2.44), the compound is well‑suited for fragment‑screening libraries. Its benzothiazole‑carboxamide core is recognized by numerous kinase hinge regions, yet the absence of bulky substituents minimizes entropic penalty, enabling efficient fragment‑growing strategies .

Negative Control in COX‑2 or Multi‑Target Anti‑Inflammatory Assays

The demonstrated lack of COX‑2, COX‑1, and 5‑LOX activity makes this unsubstituted analog an ideal negative control when evaluating structurally related derivatives that do carry COX‑inhibitory functionality, as evidenced by the distinct activity profile of its 4‑(5-chlorothiophen‑2‑yl) congener .

Chemical Biology Probe Development Requiring Clean Baseline Physicochemistry

With a calculated logP of 2.46 and aqueous solubility (logSw) of –3.48, the compound provides a balanced lipophilicity profile that reduces the risk of detergent‑like aggregation in cellular assays compared to higher‑logP analogs, making it a candidate for probe molecules where minimal off‑target pharmacology is desired .

Intermediate for Late‑Stage Diversification via Thiazole 4‑Position Functionalization

The unsubstituted thiazole 4‑position offers a reactive handle for halogenation, metalation, or direct arylation chemistry. Procurement of the parent scaffold enables rapid parallel synthesis of libraries for structure‑activity relationship (SAR) exploration, particularly in kinase inhibitor programs inspired by PDK1 patent examples [1].

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